An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate in Pharmaceutical Research
4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and agrochemical sectors.[1] Structurally, it comprises a piperidine ring linked via an ether bond at the 4-position to a 3,4-dichlorinated phenyl group, and it is supplied as a hydrochloride salt. This compound primarily serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents targeting neurological disorders.[1] Its utility is underscored by its stable nature and the reactivity of its constituent functional groups, which allow for diverse chemical modifications.[1] This guide provides a comprehensive overview of the core physicochemical properties of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride, offering insights into its behavior in various experimental settings and providing foundational knowledge for its application in research and development.
Core Physicochemical Profile
A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in synthesis, formulation, and biological testing. The key properties of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride are summarized in the table below. It is important to note that while some of these properties have been experimentally determined and are available from commercial suppliers, others are estimated based on the behavior of structurally similar compounds.
| Property | Value | Source/Method |
| Chemical Formula | C₁₁H₁₄Cl₃NO | [2] |
| Molecular Weight | 282.59 g/mol | [2] |
| CAS Number | 817186-93-9 | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 229-234 °C | Vendor Data |
| Solubility | Water: Sparingly soluble (estimated) Ethanol, Chloroform, Dichloromethane: Soluble (for the free base)[3] Polar Organic Solvents (e.g., DMSO, Methanol): Likely soluble | [3][4][5] |
| pKa | 9.0 - 11.0 (estimated for the piperidinium ion) | [6][7][8] |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 (estimated for the free base) | ChemAxon |
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride are typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the molecule. While a specific, publicly available spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the analysis of its structural components: the 3,4-dichlorophenoxy group and the piperidine ring.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the dichlorophenyl ring, likely in the range of δ 6.8-7.5 ppm. The protons on the piperidine ring would appear as multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The proton on the ether-linked carbon of the piperidine ring would be expected at a downfield-shifted position within this range. The N-H proton of the piperidinium hydrochloride would likely appear as a broad singlet.[9]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those bonded to chlorine atoms being significantly influenced. The carbons of the piperidine ring would resonate in the aliphatic region, generally between δ 20-60 ppm. The carbon atom attached to the oxygen of the ether linkage would be shifted further downfield.[10][11]
Infrared (IR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride is expected to exhibit the following characteristic absorption bands:
-
N-H Stretch: A broad band in the region of 2700-3200 cm⁻¹ corresponding to the stretching of the N-H bond in the piperidinium hydrochloride.[12]
-
C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the aryl ether C-O stretching vibration should be present in the 1200-1250 cm⁻¹ range.
-
C-Cl Stretch: Vibrations associated with the carbon-chlorine bonds on the aromatic ring would likely be observed in the fingerprint region, typically below 800 cm⁻¹.[13][14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base of 4-(3,4-Dichlorophenoxy)piperidine, the molecular ion peak [M]⁺ would be expected at m/z 247. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of fragments related to the dichlorophenoxy group.[15][16][17]
Stability and Degradation
The stability of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a critical factor for its storage and handling. As a hydrochloride salt of an amine, it is generally more stable than its free base form. However, it may be susceptible to degradation under certain conditions.
Forced Degradation Studies Workflow
To elucidate potential degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential.[18][19][20][21] A typical workflow for such a study is outlined below:
Caption: A generalized workflow for conducting forced degradation studies.
Potential degradation pathways for 4-(3,4-Dichlorophenoxy)piperidine hydrochloride could include oxidation of the piperidine ring or hydrolysis of the ether linkage under harsh acidic or basic conditions.[22]
Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physicochemical properties, including solubility and stability.[23][24][25][26][27] For pharmaceutical compounds, it is crucial to identify and characterize different polymorphs. While no specific polymorphic studies on 4-(3,4-Dichlorophenoxy)piperidine hydrochloride have been reported in the public domain, it is a possibility for this crystalline solid.
Polymorph Screening Workflow
A systematic approach to screen for polymorphs is essential in drug development.
Caption: A typical workflow for polymorph screening of a crystalline solid.
Safety and Handling
Given the presence of a dichlorophenoxy group, it is prudent to handle 4-(3,4-Dichlorophenoxy)piperidine hydrochloride with care, drawing parallels with the safety profiles of other dichlorophenoxy compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D).[28][29][30][31][32]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Experimental Protocols
The following are generalized protocols for the characterization of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride. These should be adapted and optimized based on the specific instrumentation and experimental goals.
Protocol 1: Determination of Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. If necessary, filter the sample through a syringe filter (e.g., 0.45 µm).
-
Quantification: Dilute the sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility in mg/mL or molarity.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (acid, base, oxidation, etc.) to assess the separation of the parent compound from its degradation products.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation peaks.
-
Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a valuable building block in synthetic chemistry, particularly for the development of new pharmaceutical agents. This guide has provided a detailed overview of its key physicochemical properties, analytical characterization methods, stability considerations, and safe handling procedures. While some data for this specific compound is limited in the public domain, this guide has integrated available information with established scientific principles to provide a robust starting point for researchers. Further experimental investigation to determine the precise values for properties such as solubility in various solvents, pKa, and to fully characterize its degradation pathways and potential polymorphs would be highly beneficial for the scientific community.
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